molecular formula C23H21N5O5S B11236582 ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Cat. No.: B11236582
M. Wt: 479.5 g/mol
InChI Key: BUCVYBPEROVTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 2-methoxyphenyl substituent, a thioacetyl linker, and an ethyl benzoate ester group. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of thiourea derivatives with aldehydes or ketones, as seen in analogous pyrimidine syntheses .

Properties

Molecular Formula

C23H21N5O5S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-10-15(11-9-14)25-19(29)13-34-23-26-20-16(21(30)27-23)12-24-28(20)17-6-4-5-7-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

BUCVYBPEROVTPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives in the evidence, enabling comparative analysis of substituent effects and physicochemical properties. Key analogs include:

Ethyl 4-[({[(4-Chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate (CAS 640264-66-0)

  • Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidinone-thioacetyl group with a 4-chlorophenylsulfonyl-acetyl moiety.
  • Synthetic Pathway: Likely synthesized via sulfonylation of an acetylated intermediate, diverging from the cyclocondensation methods used for pyrazolo-pyrimidinones .

I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylthio)benzoate)

  • Core Heterocycle: Substitutes the pyrazolo-pyrimidinone with a 3-methylisoxazole ring.
  • Biological Implications: Isoxazole derivatives are known for anti-inflammatory and antimicrobial activities, suggesting divergent therapeutic applications compared to pyrazolo-pyrimidinones .
  • Synthetic Route : Utilizes phenethylthio linkers, which may confer greater metabolic stability than thioacetyl groups .

Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids (Example 62 in )

  • Structural Overlap: Shares the pyrazolo[3,4-d]pyrimidine core but incorporates a chromenone (flavonoid-like) moiety.
  • Activity Correlation: Chromenone derivatives exhibit kinase inhibition and anticancer activity, implying that the target compound may share similar targets .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s pyrazolo-pyrimidinone core aligns with methods using ionic liquids (e.g., [bmim][BF₄]) for cyclocondensation, as described in pyrazolo[3,4-b]pyridine syntheses .
  • Structure-Activity Relationship (SAR) : The 2-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions compared to chlorophenyl or isoxazole analogs, influencing target binding .
  • Thermal Stability: Pyrazolo-pyrimidinones generally exhibit high melting points (e.g., 227–230°C in Example 62 ), indicating robustness for formulation.

Biological Activity

Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups such as thioacetyl and ethyl benzoate enhances its pharmacological potential.

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound was tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and A549 (lung cancer). The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, with specific values highlighting its potency:
    Cell LineIC50 (µM)Reference
    MCF-71.74
    HepG22.10
    A5493.25

The mechanism of action is believed to involve the inhibition of eukaryotic protein kinases, which are crucial for cancer cell proliferation.

Antimicrobial Activity

Beyond its anticancer properties, the compound also demonstrates promising antimicrobial activity:

  • Bacterial Inhibition : In vitro studies have assessed the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as follows:
    BacteriaMIC (µg/mL)Reference
    Staphylococcus aureus15
    Escherichia coli20

These findings suggest that this compound may serve as a dual-action agent in both cancer therapy and infection control.

Case Study 1: Anticancer Efficacy in Animal Models

In a study examining the in vivo effects of this compound on tumor-bearing mice, it was found to reduce tumor volume significantly when administered at doses of 10 mg/kg. Tumor growth inhibition was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Synergistic Effects with Antibiotics

A recent investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against E. coli, suggesting potential for reducing antibiotic resistance in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.